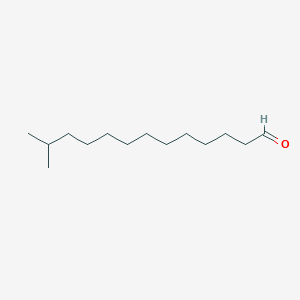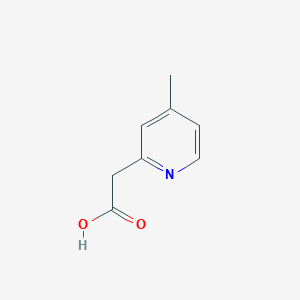
2-(4-Methylpyridin-2-YL)acetic acid
Übersicht
Beschreibung
2-(4-Methylpyridin-2-YL)acetic acid is a chemical compound that is related to various pyridine derivatives with potential applications in medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar pyridine derivatives and their properties, which can be extrapolated to understand the characteristics of 2-(4-Methylpyridin-2-YL)acetic acid.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions, including the formation of complexes with other molecules or the reaction with acetic acid. For instance, the synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives involves a [2+2]-photocycloaddition and a fragmentation reaction . Similarly, the synthesis of 2-(5-((theophylline-7'-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic acid salts includes a neutralization reaction in an aqueous medium . These methods could potentially be adapted for the synthesis of 2-(4-Methylpyridin-2-YL)acetic acid.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction, as seen in the study of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate . The crystal structure of related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, reveals a ketonic configuration without a betaine in the solid state . These findings suggest that 2-(4-Methylpyridin-2-YL)acetic acid may also exhibit a unique molecular conformation that could be elucidated through similar analytical techniques.
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions, including the formation of complexes with metals or the establishment of hydrogen bonding patterns. For example, the reaction of a pyridine derivative with HgCl2 led to the formation of a Hg(II) complex . Another study showed the formation of a linear helical chain through hydrogen bonding in a pyridine derivative . These reactions are indicative of the potential reactivity of 2-(4-Methylpyridin-2-YL)acetic acid with other chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be quite diverse. For instance, the compound 2-oxo-1,2-dihydropyridine-1-acetic acid was characterized by its crystallography, indicating a one-dimensional folded chain structure . The study of acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester revealed a chair conformation of the pyranoid ring, suggesting stability . These properties, such as solubility, melting point, and reactivity, are crucial for the practical application of 2-(4-Methylpyridin-2-YL)acetic acid in various fields.
Wissenschaftliche Forschungsanwendungen
Esters of 2-(1,2,4-Triazoles-3-iltio)acetic Acids
Research on esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, which are related to 2-(4-Methylpyridin-2-YL)acetic acid, indicates their potential in showing analgesic, neuroleptic, diuretic, anti-inflammatory, mild antimicrobial, and other biological activities. These compounds also serve as intermediates for synthesizing various other chemical structures (Salionov, 2015).
Structural Studies of Derivatives
A study on (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, related to the compound of interest, reveals insights into their molecular conformations, both in solution and in crystal form, based on NMR spectral and X-ray data. This research is crucial in understanding the physical and chemical properties of these compounds (Chui et al., 2004).
Applications in Gadolinium(III) Complexes
Research on macrocyclic ligands derived from H4dota containing three acetate pendant arms and one 2-methylpyridine-N-oxide coordinating unit shows their use in forming Ln(III) complexes. These complexes have potential applications in medical imaging and diagnostics (Polášek et al., 2009).
Synthesis and Biological Activity of Heterocyclic Derivatives
A study on the synthesis of new heterocyclic compounds containing (1,3-oxazepine) derivatives of 6- methyl 2-thiouracil demonstrates the antimicrobial activity of these compounds. The research process includes the reaction of various derivatives with different substituents, showing the versatility of these compounds in medicinal chemistry (Mohammad et al., 2017).
Synthesis of Complexes and their Structural Assessment
The synthesis of specific complexes from derivatives of 2-(4-Methylpyridin-2-YL)acetic acid, such as the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, leads to the formation of compounds with potential applications in chemistry and materials science (Castiñeiras et al., 2018).
Investigation of Molecular Structures
Studies involving the crystal structure of related compounds, like fluroxypyr (a pyridine herbicide), provide valuable insights into their molecular arrangements and interactions, contributing to the understanding of their chemical and physical properties (Park et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-methylpyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-2-3-9-7(4-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFFMZYXTLDFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598546 | |
| Record name | (4-Methylpyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpyridin-2-YL)acetic acid | |
CAS RN |
149605-62-9 | |
| Record name | (4-Methylpyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


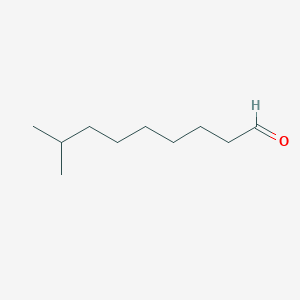
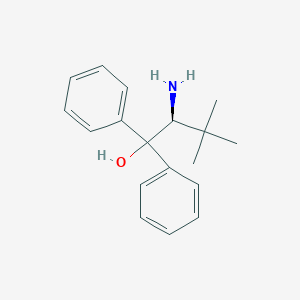


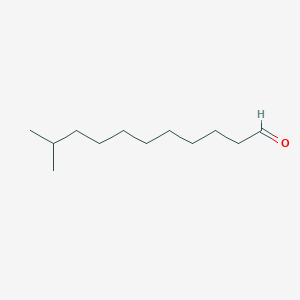

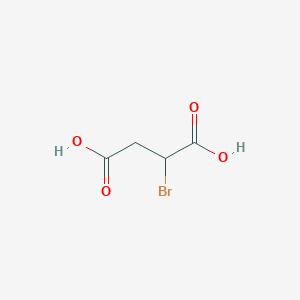
![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)
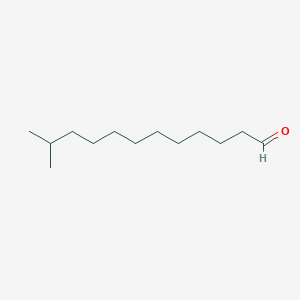
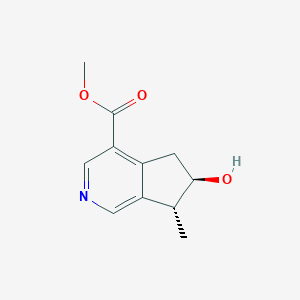
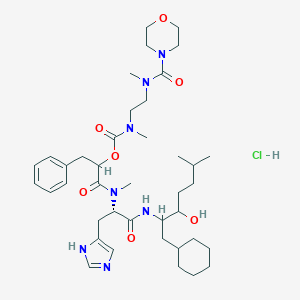
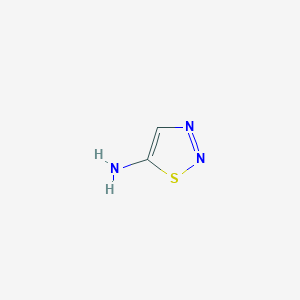
![Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B128145.png)
